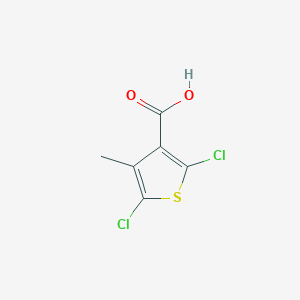

2,5-Dichloro-4-methylthiophene-3-carboxylic acid

Vue d'ensemble

Description

2,5-Dichloro-4-methylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C6H4Cl2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylthiophene-3-carboxylic acid typically involves the chlorination of 4-methylthiophene-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Dissolve 4-methylthiophene-3-carboxylic acid in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- Continue the reaction until the evolution of hydrogen chloride gas ceases.

- Purify the product by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dichloro-4-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substitution reactions yield various substituted thiophene derivatives.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions result in alcohols or aldehydes .

Applications De Recherche Scientifique

Organic Synthesis

2,5-Dichloro-4-methylthiophene-3-carboxylic acid serves as a valuable intermediate in organic synthesis. Its structure allows for functionalization, making it a precursor for synthesizing more complex molecules. The compound can undergo reactions such as nucleophilic substitution and coupling reactions, facilitating the development of new pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new derivatives |

| Coupling Reactions | Forms biaryl compounds useful in drug discovery |

| Esterification | Produces esters for various applications |

Pharmacological Applications

Research indicates that thiophene derivatives exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. For instance, compounds similar to this compound have shown potential in treating conditions such as arthritis and other inflammatory diseases due to their ability to inhibit specific pathways involved in inflammation.

Case Study: Anti-inflammatory Activity

A study demonstrated that thiophene derivatives significantly reduced inflammation in animal models by inhibiting the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests that this compound could be developed into a therapeutic agent.

Material Science

The compound's unique electronic properties make it suitable for applications in material science, particularly in organic electronics. Thiophenes are known for their conductivity and stability, making them ideal candidates for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs).

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Organic Photovoltaics | Used as a component in solar cell materials |

| OLEDs | Acts as an emissive layer or charge transport layer |

Mécanisme D'action

The mechanism of action of 2,5-Dichloro-4-methylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparaison Avec Des Composés Similaires

2,5-Dichlorothiophene: Lacks the carboxylic acid group, making it less versatile for functionalization.

4-Methylthiophene-3-carboxylic acid: Lacks the chlorine atoms, resulting in different reactivity and applications.

2,5-Dibromo-4-methylthiophene-3-carboxylic acid: Similar structure but with bromine atoms instead of chlorine, leading to different chemical properties.

Uniqueness: 2,5-Dichloro-4-methylthiophene-3-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group, which allows for diverse chemical modifications and applications in various fields .

Activité Biologique

2,5-Dichloro-4-methylthiophene-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, structure-activity relationships, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. The presence of chlorine and methyl groups at specific positions on the thiophene ring contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various pathogenic bacteria and fungi.

Key Findings:

- Gram-positive Bacteria: The compound demonstrated selective antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) that were significantly lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant strains .

- Fungal Pathogens: The compound also showed activity against drug-resistant fungal pathogens like Candida auris and Aspergillus fumigatus. For instance, derivatives with specific substitutions on the thiophene ring were found to inhibit growth at MIC values around 16 µg/mL for C. auris isolates .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

Case Studies:

- A549 Human Lung Cancer Cells: Derivatives of this compound were tested against A549 cells, revealing significant cytotoxic effects with IC50 values indicating strong anti-tumor activity. Some derivatives outperformed established chemotherapeutics like gefitinib .

- Mechanism of Action: The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase. Molecular docking studies suggest that these compounds interact closely with key receptors involved in cell proliferation pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound derivatives.

Insights:

- Substituent Effects: Small substituents on the thiophene ring are well-tolerated, enhancing the compound's potency as a d-amino acid oxidase (DAO) inhibitor. However, larger branched side chains tend to decrease inhibitory potency, indicating a delicate balance between structural modifications and biological activity .

- Hydrophobic Interactions: Studies have shown that hydrophobic interactions with residues in target proteins significantly influence binding affinity and subsequent biological activity .

Summary of Biological Activities

Propriétés

IUPAC Name |

2,5-dichloro-4-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c1-2-3(6(9)10)5(8)11-4(2)7/h1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYXBZFCVCNOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189331-61-1 | |

| Record name | 2,5-dichloro-4-methylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.